2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-
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Overview
Description
2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- is a complex organic compound with a unique structure that includes a pentanedione backbone substituted with a phenylethyl group and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the isoxazole ring, followed by the introduction of the phenylethyl group and subsequent attachment to the pentanedione backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-pentanedione: A simpler analog with similar reactivity but lacking the isoxazole and phenylethyl groups.
3-Acetylbutan-2-one: Another related compound with a different substitution pattern.
Uniqueness
2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the isoxazole ring and phenylethyl group differentiates it from simpler analogs, providing additional sites for chemical modification and interaction with biological targets.
This detailed overview highlights the significance of 2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]- in various scientific and industrial contexts
Properties
CAS No. |
79510-57-9 |
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Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)-1-phenylethyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H18N2O5/c1-10-17(19(22)23)15(24-18-10)9-14(13-7-5-4-6-8-13)16(11(2)20)12(3)21/h4-8,14,16H,9H2,1-3H3 |
InChI Key |
XOYCTGRKOWBXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CC(C2=CC=CC=C2)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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